molecular formula C26H35N5O B5664655 N-[[4-methoxy-3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-N-methyl-1-(3-phenylpropyl)piperidin-3-amine

N-[[4-methoxy-3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-N-methyl-1-(3-phenylpropyl)piperidin-3-amine

Cat. No.: B5664655
M. Wt: 433.6 g/mol
InChI Key: QVCVVWDADCUKGN-UHFFFAOYSA-N
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Description

N-[[4-methoxy-3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-N-methyl-1-(3-phenylpropyl)piperidin-3-amine is a complex organic compound that features a triazole ring, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-methoxy-3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-N-methyl-1-(3-phenylpropyl)piperidin-3-amine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Attachment of the Triazole to the Phenyl Ring: The triazole moiety is then attached to the phenyl ring through a nucleophilic substitution reaction.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then attached to the phenyl ring through a reductive amination reaction.

    Final Assembly: The final compound is assembled by linking the piperidine ring to the triazole-substituted phenyl ring through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N-[[4-methoxy-3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-N-methyl-1-(3-phenylpropyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions, which can inhibit enzyme activity. The piperidine ring can interact with receptors in the nervous system, potentially leading to pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-methoxy-3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-N-methyl-1-(3-phenylpropyl)piperidin-3-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[4-methoxy-3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-N-methyl-1-(3-phenylpropyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O/c1-29(17-23-12-13-26(32-2)24(16-23)18-31-21-27-20-28-31)25-11-7-15-30(19-25)14-6-10-22-8-4-3-5-9-22/h3-5,8-9,12-13,16,20-21,25H,6-7,10-11,14-15,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCVVWDADCUKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)OC)CN2C=NC=N2)C3CCCN(C3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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